

Independent Validation of APR-246 (Eprenetapopt) Clinical Trial Results: A Comparative Guide

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Compound of Interest

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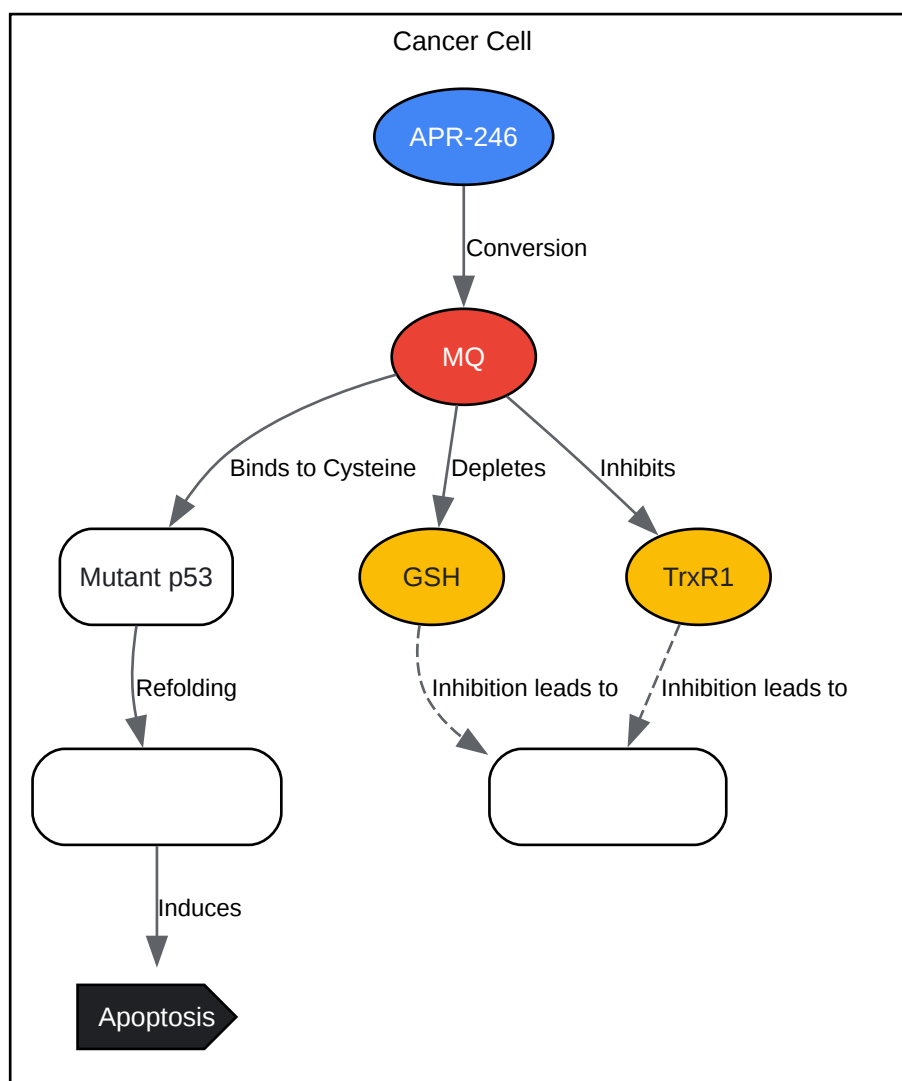
This guide provides an objective comparison of the clinical trial performance of APR-246 (eprenetapopt), a first-in-class p53 reactivator, against alternative treatments for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with TP53 mutations. The data presented is compiled from publicly available clinical trial results and publications to offer a comprehensive overview for the scientific community.

Executive Summary

APR-246, in combination with the hypomethylating agent azacitidine, has been extensively studied in patients with TP53-mutant MDS and AML, a patient population with a historically poor prognosis.^{[1][2][3]} Early phase trials showed promising results, leading to a pivotal Phase III study. However, the Phase III trial did not meet its primary endpoint of a statistically significant improvement in complete remission (CR) rate compared to azacitidine alone.^{[4][5]} This has led to a nuanced view of APR-246's efficacy and its potential role in the treatment landscape. This guide will delve into the data from these trials and compare them with the current standard of care and other emerging therapies.

Mechanism of Action

APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor-suppressive wild-type function.[6] This reactivation of p53 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, APR-246 has been shown to exert p53-independent effects by inducing oxidative stress through glutathione (GSH) depletion and inhibition of thioredoxin reductase (TrxR1), further contributing to its anti-cancer activity.[6][7]



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Fig. 1: APR-246 Mechanism of Action

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of APR-246 in combination with azacitidine, compared to azacitidine monotherapy and other relevant treatment regimens for TP53-mutant MDS and AML.

Efficacy in TP53-Mutant Myelodysplastic Syndromes (MDS)

Treatment Regimen	Clinical Trial Phase	Number of Patients (TP53-mutant)	Complete Remission (CR) Rate	Overall Response Rate (ORR)	Median Overall Survival (OS)
APR-246 + Azacitidine	Phase III (NCT03745716)	77	33.3%	Not Reported	Not Significantly Different from Control
Azacitidine Alone	Phase III (NCT03745716)	77	22.4%	Not Reported	Not Significantly Different from Experimental
APR-246 + Azacitidine	Phase II (US & GFM combined)	40 (MDS)	50%	73%	12.1 months
Azacitidine Alone	Historical Data	N/A	~20%	~40%	~6 months

Note: The Phase III trial (NCT03745716) did not meet its primary endpoint of a statistically significant improvement in CR rate ($P=0.13$).^{[4][5]} While numerically higher, the difference was not statistically significant. The Phase II data from the combined US and French (GFM) studies showed more promising results in a single-arm study.^{[8][9][10]}

Efficacy in TP53-Mutant Acute Myeloid Leukemia (AML)

Treatment Regimen	Clinical Trial Phase	Number of Patients (TP53-mutant)	CR/CRI Rate*	ORR	Median OS
APR-246 + Azacitidine	Phase II (US & GFM combined)	18 (AML)	17% (CR)	33%	13.9 months (<30% blasts)
Venetoclax + Azacitidine	Phase III (VIALE-A)	Subgroup Analysis	55.3%	Not Reported	~6 months
Azacitidine Alone	Historical Data	N/A	~20-30%	Not Reported	~7 months

*CRI: Complete Remission with incomplete hematologic recovery. Note: The combination of venetoclax and azacitidine has become a standard of care for older or unfit patients with newly diagnosed AML.[\[11\]](#) While it shows a high response rate in TP53-mutant AML, the duration of response is often short, and overall survival remains poor.[\[12\]](#)[\[13\]](#)

Key Safety and Tolerability Data (APR-246 + Azacitidine)

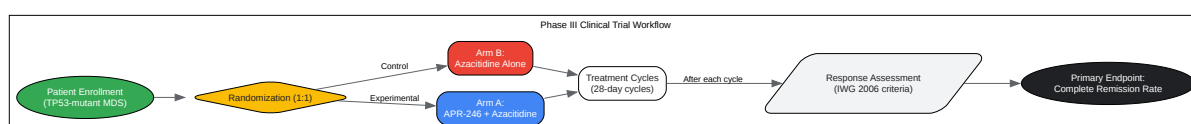
Adverse Event (Grade ≥3)	Frequency (Phase II)
Febrile Neutropenia	36%
Neurologic Events	40%
Nausea and Vomiting	58% (all grades)
Dizziness/Vertigo	23-31% (all grades)

Note: The safety profile of the combination was generally considered manageable, with adverse events consistent with those of each agent alone.[\[8\]](#)[\[9\]](#)[\[10\]](#) Neurological side effects, such as dizziness and ataxia, were notable for the APR-246 combination.[\[8\]](#)[\[10\]](#)

Experimental Protocols

APR-246 + Azacitidine Combination Therapy (Phase III MDS Trial - NCT03745716)

The following provides a generalized overview of the experimental protocol for the pivotal Phase III trial. For complete details, refer to the official clinical trial documentation.[14][15][16][17]



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Fig. 2: Generalized Experimental Workflow

- Patient Population: Patients with a documented diagnosis of myelodysplastic syndromes with a TP53 mutation.
- Randomization: Patients were randomized in a 1:1 ratio to receive either APR-246 in combination with azacitidine or azacitidine alone.
- Treatment Regimen:
 - APR-246: Administered as an intravenous infusion on days 1-4 of each 28-day cycle.
 - Azacitidine: Administered on days 1-7 or 1-5 and 8-9 of each 28-day cycle.
- Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).
- Response Assessment: Responses were evaluated according to the International Working Group (IWG) 2006 criteria for MDS.

Discussion and Future Perspectives

The clinical development of APR-246 presents a complex picture. The strong preclinical rationale and promising Phase II results in a high-risk patient population generated significant optimism. However, the failure of the Phase III trial to meet its primary endpoint in MDS has tempered these expectations.^{[4][5]}

Several factors could contribute to this discrepancy, including patient heterogeneity, the specific statistical endpoints chosen, and the evolving landscape of MDS and AML treatment. The numerically higher CR rate with the combination suggests some biological activity, though it was not statistically significant.

For the scientific community, the story of APR-246 underscores the challenges of targeting the p53 pathway and translating promising early-phase data into late-stage clinical success. Further research may focus on identifying patient subgroups who are most likely to benefit from APR-246, exploring alternative dosing schedules, or investigating novel combination strategies. The p53-independent mechanisms of APR-246, such as the induction of oxidative stress, may also warrant further investigation as a therapeutic strategy.

It is important to note that for patients with TP53-mutant MDS and AML, there remains a significant unmet medical need, and enrollment in clinical trials is strongly encouraged.^{[1][3][18]} The development of novel agents and combinations continues to be a high priority in this field.

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